Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a hydroxypiperidine ring, and a dioxopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the reaction of 4-chlorobenzaldehyde with piperidine under basic conditions to form 4-(4-chlorophenyl)piperidine.
Hydroxylation: The piperidine derivative is then hydroxylated using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group.
Formation of the dioxopyrrolidine ring: This involves the reaction of the hydroxylated piperidine with maleic anhydride under acidic conditions to form the dioxopyrrolidine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: It is used in research to study its effects on cellular pathways and its potential as a therapeutic agent.
Industry: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperidine: A precursor in the synthesis of the target compound.
4-hydroxy-4-(4-chlorophenyl)piperidine: A hydroxylated derivative with similar structural features.
Ethyl 4-(4-chlorophenyl)-4-hydroxybutanoate: A structurally related compound with a different backbone.
Uniqueness
Ethyl 4-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5/c1-2-32-23(30)16-3-9-19(10-4-16)27-21(28)15-20(22(27)29)26-13-11-24(31,12-14-26)17-5-7-18(25)8-6-17/h3-10,20,31H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZKUXXWCRQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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